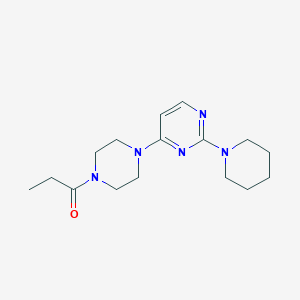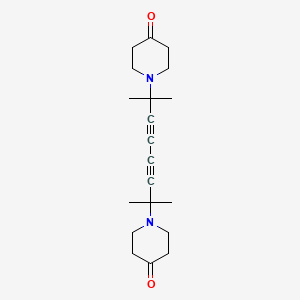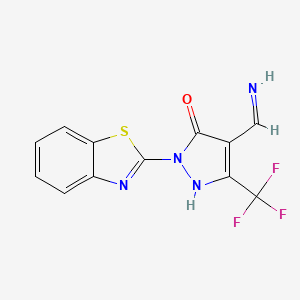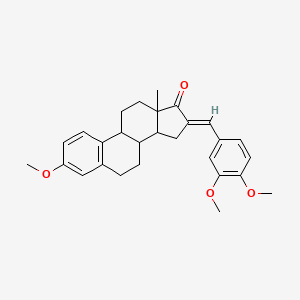![molecular formula C22H25N3O3 B5549404 1-(4-methylphenyl)-4-[2-(4-morpholinyl)benzoyl]-2-piperazinone](/img/structure/B5549404.png)
1-(4-methylphenyl)-4-[2-(4-morpholinyl)benzoyl]-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "1-(4-methylphenyl)-4-[2-(4-morpholinyl)benzoyl]-2-piperazinone" involves complex chemical processes, including the Biginelli reaction for the creation of dihydropyrimidinone derivatives containing piperazine/morpholine moieties. These compounds are synthesized via a one-pot method involving enaminones, urea, and different substituted benzaldehydes, yielding good to excellent yields through efficient methods (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Molecular Structure Analysis
The molecular structure of compounds within this family, particularly those containing morpholine and piperazine moieties, has been elucidated using techniques like single crystal X-ray crystallography. These analyses reveal complex three-dimensional arrangements contributing to their reactivity and interactions with biological molecules. For instance, the structural determination of similar compounds has helped understand their bonding configurations and stereochemistry (Aydın, Şüküroğlu, Akkurt, & Büyükgüngör, 2011).
Chemical Reactions and Properties
The chemical reactions involving "this compound" and its analogs can lead to a variety of products, depending on the reactants and conditions employed. These reactions are crucial for modifying the compound's structure to enhance or reduce its activity, increase its stability, or alter its physical and chemical properties for specific applications. Studies have demonstrated the utility of these compounds in generating potent inhibitors through modifications at the benzamide moiety (Sugimoto et al., 1990).
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
A One-Pot Biginelli Synthesis of Dihydropyrimidinone Derivatives : The compound has been involved in the synthesis of dihydropyrimidinone derivatives via a one-pot Biginelli reaction. This process demonstrates the compound's role in producing a variety of structurally complex molecules with potential pharmacological activities. The synthesis is noteworthy for its efficiency and the high yield of the desired products, highlighting the compound's utility in synthetic organic chemistry (M. A. Bhat et al., 2018).
Antimicrobial and Antiproliferative Activities
Antimicrobial Activities of Triazole Derivatives : Research has shown that derivatives of the compound exhibit antimicrobial properties. The synthesis of novel 1,2,4-triazole derivatives, through reactions involving the compound, has led to molecules with good to moderate activities against various microorganisms. This suggests the compound's derivatives could be explored further for potential antimicrobial drug development (H. Bektaş et al., 2010).
In Vitro Antiproliferative Activity : A class of Mannich bases derived from the compound has been studied for their antiproliferative activities against several cancer cell lines, including leukemia and breast cancer. The study underscores the compound's significance in developing potential anticancer therapies by providing a foundation for further investigation into its derivatives' biological activities (A. Nowicka et al., 2015).
Enzyme Inhibition and Biochemical Studies
Anti-Acetylcholinesterase Activity : The compound has been utilized in the synthesis of piperidine derivatives, evaluated for their anti-acetylcholinesterase activity. This research is crucial for developing new therapeutic agents for conditions such as Alzheimer's disease, where acetylcholinesterase inhibitors can play a significant role in managing symptoms (H. Sugimoto et al., 1990).
Propiedades
IUPAC Name |
1-(4-methylphenyl)-4-(2-morpholin-4-ylbenzoyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-17-6-8-18(9-7-17)25-11-10-24(16-21(25)26)22(27)19-4-2-3-5-20(19)23-12-14-28-15-13-23/h2-9H,10-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDBFMRGVZGNNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)C3=CC=CC=C3N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B5549331.png)
![4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B5549338.png)
![2-methyl-5-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyrazine](/img/structure/B5549339.png)

![N-[(5-methyl-2-furyl)methyl]-2-[1-(3-methylphenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5549363.png)
![N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(1-phenyl-1H-tetrazol-5-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5549365.png)

![[1-[(3,4-dimethoxypyridin-2-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5549376.png)
![2-methyl-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5549381.png)
![N-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}acetamide](/img/structure/B5549389.png)


![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-hydroxybenzohydrazide](/img/structure/B5549413.png)
